molecular formula C20H23FN2O6S2 B2590198 8-((4-Fluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898425-05-3

8-((4-Fluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No. B2590198
CAS RN: 898425-05-3
M. Wt: 470.53
InChI Key: PRJJAZLAUKQVGI-UHFFFAOYSA-N
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Description

8-((4-Fluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C20H23FN2O6S2 and its molecular weight is 470.53. The purity is usually 95%.
BenchChem offers high-quality 8-((4-Fluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-((4-Fluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Medicinal Applications

  • The compound has been explored for its potential in anticonvulsant activity , with studies on derivatives showcasing significant protective effects in seizure models. Such research emphasizes the structure-activity relationship critical for developing new anticonvulsant agents (Madaiah et al., 2012).
  • Hypoglycemic activity has also been reported for related sulfur-containing spiro compounds, indicating potential applications in diabetes treatment. Spiroimidazolidine-2,4-diones, in particular, showed promising results in lowering blood glucose levels in animal models (Iqbal et al., 2012).

Materials Science and Polymer Research

  • In the realm of materials science , derivatives of the compound have been utilized in the synthesis of proton exchange membranes for fuel cell applications. These materials exhibit high proton conductivity and low water uptake, essential properties for efficient fuel cell performance (Kim et al., 2008).
  • Another study focused on sulfonated block copolymers containing fluorenyl groups, highlighting their improved mechanical properties and higher proton conductivity, which are desirable for fuel cell membranes (Bae et al., 2009).

Crystallography and Structural Chemistry

  • Research into crystal structure and supramolecular arrangements of cyclohexane-5-spirohydantoin derivatives has provided insights into the relationship between molecular structure and crystal packing. Such studies are crucial for understanding the material properties that result from specific molecular arrangements (Graus et al., 2010).
  • Fluorination effects on spirohydantoin derivatives have been examined, with findings indicating that fluorine atoms influence the intermolecular interactions within crystal structures, which could affect the material's properties and potential applications (Simić et al., 2021).

properties

IUPAC Name

8-(4-fluorophenyl)sulfonyl-4-(4-methoxyphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O6S2/c1-28-17-4-8-19(9-5-17)31(26,27)23-14-15-29-20(23)10-12-22(13-11-20)30(24,25)18-6-2-16(21)3-7-18/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJJAZLAUKQVGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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